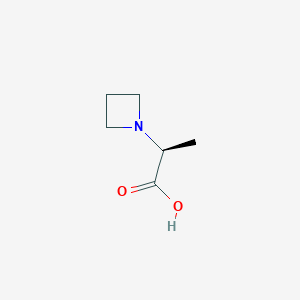

(S)-2-(azetidin-1-yl)propanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(azetidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(6(8)9)7-3-2-4-7/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAWZEXRUMEVNX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 2 Azetidin 1 Yl Propanoic Acid

Enantioselective Synthesis Strategies

Achieving high enantiopurity is the primary challenge in synthesizing chiral molecules. For (S)-2-(azetidin-1-yl)propanoic acid, several strategies have been developed that leverage chiral auxiliaries, asymmetric catalysis, and biocatalysis to control the stereochemical outcome of the reaction.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org This approach has been successfully applied to the synthesis of chiral azetidine (B1206935) derivatives.

A common strategy involves the use of optically active α-methylbenzylamine as both a chiral auxiliary and a nitrogen source for the azetidine ring. nih.gov In one such synthesis, the azetidine ring is constructed via an intramolecular alkylation, with the stereochemistry being directed by the chiral amine. nih.gov Another approach employs (S)-1-phenylethylamine in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids, where it serves as a chiral template. rsc.org

Resolution of racemates using a chiral resolving agent is another established method. For instance, racemic N-Boc-protected 2-(azetidin-3-yl)-2-alkylpropanoic acids have been resolved using (S)-4-benzyl-2-oxazolidinone to separate the diastereomeric pairs, which are then converted to the enantiomerically pure acids. researchgate.net

Table 1: Examples of Chiral Auxiliaries in Azetidine Synthesis

| Chiral Auxiliary | Application | Reference |

|---|---|---|

| (S)-α-methylbenzylamine | Asymmetric synthesis of azetidine-2-carboxylic acid. nih.gov | nih.gov |

| (S)-1-phenylethylamine | Synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org | rsc.org |

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This method is highly efficient and is a cornerstone of modern organic synthesis. youtube.com

Dirhodium(II) complexes featuring chiral ligands have proven effective in catalyzing intramolecular C-H insertion reactions. This has been applied to the highly enantioselective synthesis of azetidin-2-ones (β-lactams), which are key intermediates for various compounds. rsc.org For example, dirhodium(II) complexes with N-phthaloyl-(S)-amino acids as chiral bridging ligands can achieve up to 96% enantiomeric excess (ee) in the formation of bicyclic azetidinone structures. rsc.org

Metal-catalyzed cross-coupling reactions are also pivotal. Nickel-catalyzed reactions have been used for the functionalization of N-protected azetidine-2-carboxylic acid derivatives. nih.gov Furthermore, gold-catalyzed intermolecular oxidation of alkynes provides a route to chiral azetidin-3-ones from chiral N-propargylsulfonamides, bypassing the need for potentially hazardous diazo intermediates and achieving excellent enantiomeric excess (>98% ee). nih.gov

Biocatalysis employs enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. nih.govrsc.org The development of engineered enzymes has opened new pathways for synthesizing chiral molecules.

A novel biocatalytic approach involves the "carbene transferase" activity of laboratory-evolved cytochrome P450 enzymes. researchgate.net These enzymes can catalyze the enantioselective one-carbon ring expansion of aziridines to form azetidines via a rsc.orgnih.gov-Stevens rearrangement, achieving high stereocontrol (99:1 er). researchgate.net

Transaminases are another class of enzymes that have been extensively engineered for the synthesis of chiral amines. nih.gov In pharmaceutical manufacturing, engineered transaminases have replaced metal-catalyzed hydrogenation processes for producing key chiral amine intermediates, such as in the synthesis of sitagliptin (B1680988). nih.gov This technology could be adapted for the synthesis of this compound precursors by stereoselectively aminating a ketone substrate. nih.govmdpi.com

Precursor Design and Stereoselective Functionalization

The design of appropriate starting materials (precursors) is critical for an efficient and stereoselective synthesis. Functionalization of the pre-formed azetidine ring is a key strategy for introducing desired substituents with high stereocontrol. uni-muenchen.deuni-muenchen.de

One synthetic route begins with N-Boc-azetidin-3-one, which is converted to an azetidine-3-ylidene intermediate via a Horner-Wadsworth-Emmons reaction, followed by hydrogenation to establish the core structure. researchgate.net Another approach utilizes chiral N-propargylsulfonamides as precursors for the gold-catalyzed synthesis of chiral azetidin-3-ones. nih.gov

Stereoselective functionalization of the azetidine ring itself is a powerful tool. Directed C–H arylation at the C3 position of Cbz-protected proline, a related four-membered ring system, followed by diversification, demonstrates a strategy that can be applied to azetidines. nih.gov Similarly, α-lithiation of N-protected 3-arylated azetidines followed by trapping with an electrophile allows for the diastereoselective introduction of functional groups. uni-muenchen.deuni-muenchen.de

Table 2: Precursor and Functionalization Strategies

| Precursor/Intermediate | Method | Outcome | Reference |

|---|---|---|---|

| N-Boc-azetidin-3-one | Horner-Wadsworth-Emmons reaction & hydrogenation | Racemic N-Boc-amino acids | researchgate.net |

| Chiral N-propargylsulfonamides | Gold-catalyzed intermolecular oxidation | Chiral azetidin-3-ones (>98% ee) | nih.gov |

| N-protected azetidine | α-lithiation and electrophile trapping | Diastereoselective functionalization | uni-muenchen.deuni-muenchen.de |

Optimization of Reaction Conditions for Yield and Enantiopurity

Fine-tuning reaction parameters such as solvent, temperature, catalyst loading, and reagents is essential to maximize both chemical yield and enantiomeric purity.

In multi-component reactions used to construct heterocyclic systems, the choice of solvent can be paramount. For example, in a three-component reaction to form spiro[pyrrolizidine-3,3'-oxindoles], changing the solvent from methanol (B129727) or THF to isopropanol (B130326) (i-PrOH) significantly improved the yield of the desired diastereomer. researchgate.net

When using chiral auxiliaries, the choice of additives can dramatically influence stereoselectivity. In aldol (B89426) reactions involving an N-propionylated pyrrolidine (B122466) auxiliary, additives like Cp₂ZrCl₂ induced high anti-selectivity, whereas SnCl₂ favored syn-selectivity. rsc.org The amount of Lewis acid added was also found to be a critical factor affecting both reactivity and the stereochemical outcome. rsc.org Careful control of reaction conditions during cyclization steps, including the choice of base and solvent, is also necessary to ensure the formation of the desired azetidinone ring structure.

Scale-Up Considerations for Research and Development

Transitioning a synthetic route from a laboratory scale to a larger research and development or manufacturing scale introduces new challenges related to safety, cost, efficiency, and environmental impact.

Biocatalytic processes are often highly attractive for scale-up. The development of an engineered transaminase for the manufacture of sitagliptin demonstrated a maturation of biocatalysis, leading to a more economical and environmentally benign process compared to the previous rhodium-catalyzed method. nih.gov Key to this success was the directed evolution of the enzyme to handle high substrate concentrations and exhibit the required activity and stability for a practical manufacturing setting. nih.gov

For more traditional chemical syntheses, developing scalable platforms that minimize waste is crucial. This includes designing processes that avoid chromatographic purification, which can be solvent- and time-intensive. For instance, developing a simple trituration procedure for purification can significantly improve the sustainability of a synthesis on a larger scale. rsc.org Syntheses that are described as producing "practical quantities" often employ inexpensive starting materials and robust reactions that are amenable to scale-up. nih.gov

Chemical Reactivity and Derivatization of S 2 Azetidin 1 Yl Propanoic Acid

Amidation and Esterification Reactions for Functional Group Modification

The carboxylic acid group of (S)-2-(azetidin-1-yl)propanoic acid is readily converted to amides and esters, which are fundamental transformations for creating derivatives with altered physicochemical properties.

Esterification: The formation of esters from carboxylic acids and alcohols is a reversible reaction typically catalyzed by a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction rate and yield are influenced by several factors, including temperature, molar ratios of reactants, and the structure of the alcohol. researchgate.netceon.rs For propanoic acid, reactivity with primary alcohols like 1-butanol (B46404) and 1-propanol (B7761284) is generally higher than with secondary alcohols such as 2-propanol. researchgate.netceon.rs Increasing the temperature and using an excess of the alcohol can shift the equilibrium toward the ester product, with yields for simple esters like n-propyl propanoate reaching as high as 96.9% under optimized conditions. researchgate.netceon.rs These standard conditions are applicable to the esterification of the propanoic acid unit in the title compound.

Amidation: Amide bond formation requires the activation of the carboxylic acid, which can then react with a primary or secondary amine. Standard coupling reagents used in peptide synthesis are effective for this purpose. These reagents convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. The synthesis of new amide derivatives has been demonstrated for related alkylcarboxylic acids, which are first converted to esters and subsequently amidated to yield the final products. researchgate.net A similar two-step approach or a direct coupling method can be employed for this compound.

Table 1: Representative Conditions for Esterification and Amidation

| Transformation | Reagents and Catalysts | Typical Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), H₂SO₄ (conc.) | Heat (e.g., 65°C), reflux | Ethyl (S)-2-(azetidin-1-yl)propanoate |

| Amidation | Amine (e.g., Benzylamine), DCC, HOBt | Room temperature, inert solvent (e.g., DCM) | (S)-N-Benzyl-2-(azetidin-1-yl)propanamide |

Note: DCC = Dicyclohexylcarbodiimide, HOBt = Hydroxybenzotriazole, DCM = Dichloromethane. This table presents plausible reaction schemes based on general organic chemistry principles.

N-Substitution and Ring Expansion/Contraction Studies of the Azetidine (B1206935) Moiety

The azetidine ring's nitrogen atom is a key site for derivatization, and the ring's inherent strain energy allows for unique expansion reactions.

N-Substitution: As a secondary amine, the nitrogen atom of the azetidine ring can undergo various substitution reactions. In the context of complex peptide macrocycles, the azetidine nitrogen can be chemoselectively deprotected and substituted in late-stage functionalization, for instance, by reacting it with various electrophiles. nih.govresearchgate.net This allows for the attachment of reporter tags like dyes or biotin. For this compound, this reactivity enables the synthesis of a wide array of N-substituted derivatives, provided the carboxylic acid group is suitably protected (e.g., as an ester) to prevent intramolecular side reactions.

Ring Expansion: The four-membered azetidine ring can be induced to undergo expansion to larger, more stable heterocyclic systems. One notable example is the Brønsted acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates, which rearrange to form 6,6-disubstituted 1,3-oxazinan-2-ones. nih.govacs.org This reaction proceeds rapidly at room temperature with high yields (up to 96%) for N-Boc or N-Cbz protected azetidines. nih.govacs.org While the substrate differs from the title compound, this demonstrates a powerful method for skeletal diversification of the azetidine core that could be applied to appropriately derivatized forms of this compound.

Stereochemical Integrity during Chemical Transformations

Given that the molecule is specified as the (S)-enantiomer, maintaining the stereochemical integrity of the chiral center at C-2 of the propanoic acid unit is paramount during chemical reactions.

The α-proton is susceptible to epimerization (loss of stereochemical purity) under certain conditions, particularly those involving strong bases or high temperatures which can lead to enolate formation. However, many standard transformations can be performed with retention of configuration. For example, the synthesis of enantiopure azetidine-2-carboxylic acids from corresponding 2-cyanoazetidines via hydrolysis proceeds without epimerization. acs.org

In peptide coupling reactions to form amides, the use of specific activating agents is crucial. When an enantiopure azetidinyl amino acid was coupled with another amino acid ester, the dipeptide was formed in high yield and as a single enantiomer, demonstrating that the stereocenter can remain intact. acs.org Similarly, post-cyclization deprotection of peptide side chains using strong acid has been shown to occur without degrading the strained azetidine ring or affecting stereochemistry. nih.govresearchgate.net Care must be taken to choose reaction conditions that minimize the risk of racemization at the sensitive α-carbon.

Investigations into Ring-Opening and Ring-Closure Mechanisms

The strained nature of the azetidine ring makes it susceptible to ring-opening reactions, particularly after activation of the nitrogen atom.

Ring-Opening: The nitrogen atom of the azetidine can be alkylated or protonated to form a positively charged azetidinium ion. This greatly increases the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack, leading to ring-opening. organic-chemistry.orgnih.gov This S_N2-type reaction produces highly functionalized linear amines in a stereoselective and often regioselective manner. organic-chemistry.orgnih.gov

The regioselectivity of the attack depends on the substitution pattern of the azetidinium ion. organic-chemistry.org

For azetidinium ions without a substituent at the C-4 position, nucleophiles tend to attack this less-hindered carbon. organic-chemistry.org

Conversely, the presence of substituents can direct the nucleophile to attack the C-2 position. organic-chemistry.org

The reactivity of azetidinium ions is significant, though they are estimated to be about 17,000 times less reactive towards ring-opening than the more strained three-membered aziridinium (B1262131) ions. acs.org This lower reactivity makes them easier to handle as synthetic intermediates. acs.org

Ring-Closure: The reverse reaction, ring-closure to form an azetidinium ion from a γ-amino halide, is also well-documented. The equilibrium between the open-chain and cyclic forms can be measured, and for a 1-phenylazetidinium system, the formation of the four-membered ring was found to be significantly more favorable (by a factor of at least 10⁹) than the formation of the analogous three-membered aziridinium ring. rsc.org

Table 2: Factors Influencing Regioselectivity of Azetidinium Ring-Opening

| Factor | Influence on Regioselectivity | Example | Reference |

|---|---|---|---|

| Steric Hindrance | Nucleophiles preferentially attack the less substituted carbon. | Attack at C-4 in unsubstituted azetidiniums. | organic-chemistry.org |

| Substituent Position | A methyl group at C-4 directs attack to the C-2 position. | C-4 methyl leads to C-2 attack. | organic-chemistry.org |

| Nature of Nucleophile | Different nucleophiles (e.g., N vs. O) can exhibit different selectivities. | Azide, benzylamine, and acetate (B1210297) show varied regioselectivity. | organic-chemistry.org |

| Relative Configuration | The stereochemistry of ring substituents influences the reaction pathway. | Epimerization can occur as a side reaction. | organic-chemistry.org |

Chemo- and Regioselective Transformations of the Propanoic Acid Unit

Beyond amidation and esterification, the propanoic acid unit offers other sites for selective modification, primarily at the α-carbon. Achieving selectivity requires careful consideration of the reactivity of the azetidine nitrogen.

Regioselectivity is the preference for a reaction to occur at one position over another. wikipedia.orgyoutube.comyoutube.com For this compound, a key challenge is to perform reactions at the α-carbon of the propanoic acid unit without competing N-alkylation or N-acylation at the azetidine ring.

One common transformation of carboxylic acids is α-halogenation, such as the Hell-Volhard-Zelinski reaction for α-bromination. jove.com However, the conditions for this reaction (e.g., PBr₃) could potentially react with the azetidine nitrogen. Therefore, to achieve selective modification at the α-carbon, the nitrogen atom would likely need to be protected with a group like tert-butoxycarbonyl (Boc).

With a protected nitrogen, regioselective enolate formation at the α-carbon becomes feasible. The choice of base, solvent, and temperature determines whether the kinetic or thermodynamic enolate is formed, although for this particular compound with only one α-proton, only one enolate is possible. jove.com Formation of this enolate would allow for subsequent reactions, such as alkylation, to introduce new substituents at the chiral center, although this risks racemization if not performed under carefully controlled conditions.

Application of Advanced Analytical Techniques in Research for Structural Elucidation of S 2 Azetidin 1 Yl Propanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For (S)-2-(azetidin-1-yl)propanoic acid, ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the azetidine (B1206935) ring, the propanoic acid moiety, and the chiral center.

In ¹H NMR, the chemical shifts of the protons on the azetidine ring and the propanoic acid chain, along with their spin-spin coupling patterns, allow for the assignment of the molecular skeleton. The proton at the chiral center (C2) is of particular interest. Its coupling to the adjacent methyl protons and the protons on the azetidine ring can provide conformational information. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to unambiguously assign proton and carbon signals, respectively.

For stereochemical assignment, Nuclear Overhauser Effect (NOE) spectroscopy is invaluable. By measuring the spatial proximity of protons, NOESY (Nuclear Overhauser Effect Spectroscopy) can help determine the relative stereochemistry. In the context of related cyclic amino acids, such as azetidine-2-carboxylic acid derivatives, the coupling constants between protons on the four-membered ring are indicative of the ring's puckering and the relative orientation of substituents. For instance, in the synthesis of related azetidin-2-ones, a cis-stereochemistry of protons at C3 and C4 was deduced from a coupling constant (J) of 5 Hz. niscpr.res.in Research on azetidine-derived amino acids in peptides has also utilized ¹H NMR to study their conformational preferences, highlighting their ability to induce specific turn structures. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Derivative, Methyl (S)-1-benzyl-azetidine-2-carboxylate

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C=O | - | 173.5 |

| C2 | 3.85 (t, J=7.8 Hz) | 65.2 |

| C3 | 2.30-2.45 (m) | 27.8 |

| C4 | 3.40-3.55 (m) | 55.4 |

| -OCH₃ | 3.70 (s) | 52.1 |

| N-CH₂-Ph | 3.65 (d, J=13.0 Hz), 3.95 (d, J=13.0 Hz) | 60.3 |

| Aromatic-C | 7.25-7.40 (m) | 127.5, 128.6, 129.0, 137.5 |

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (molar mass: 129.16 g/mol ), high-resolution mass spectrometry (HRMS) can confirm its elemental formula (C₆H₁₁NO₂).

In a typical mass spectrum obtained through electrospray ionization (ESI), the molecule is expected to be observed as the protonated species, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 130.0863. The fragmentation of this parent ion provides valuable structural information. The fragmentation of small molecules containing amine and carboxylic acid functionalities often involves characteristic losses. uni.lu For this compound, key fragmentation pathways would likely involve:

Loss of water (H₂O): from the carboxylic acid group, leading to a fragment ion at m/z around 112.0757.

Loss of formic acid (HCOOH): a common fragmentation for carboxylic acids, resulting in a fragment at m/z around 84.0811.

Cleavage of the azetidine ring: leading to characteristic fragments of the four-membered ring system.

Alpha-cleavage: adjacent to the nitrogen atom, which is a dominant fragmentation pathway for amines. nih.gov This could involve the loss of the propanoic acid side chain.

The predicted fragmentation pattern can be used to confirm the identity of the compound by matching the observed fragments with the expected structures.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct / Fragment | Formula | Predicted m/z |

| [M+H]⁺ | [C₆H₁₂NO₂]⁺ | 130.0863 |

| [M+Na]⁺ | [C₆H₁₁NNaO₂]⁺ | 152.0682 |

| [M+H-H₂O]⁺ | [C₆H₁₀NO]⁺ | 112.0757 |

| [M-COOH]⁺ | [C₅H₁₀N]⁺ | 84.0811 |

Note: The m/z values are predicted for the specified adducts and fragments. niscpr.res.in The fragmentation pathway would be confirmed through tandem mass spectrometry (MS/MS) experiments.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination

Chiral chromatography is essential for the separation of enantiomers and the determination of the enantiomeric purity of chiral compounds like this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose, utilizing a chiral stationary phase (CSP).

The separation is based on the differential interaction of the two enantiomers with the chiral selector of the CSP, leading to different retention times. For carboxylic acids and amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are often effective. researchgate.netacs.orgchemrxiv.org The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. acs.org

In the synthesis of (S)-azetidine-2-carboxylic acid, a closely related compound, HPLC analysis was used to confirm the high enantiomeric excess (>99.9%) of the final product after enzymatic resolution and deprotection. tandfonline.com This was achieved by derivatizing the product to a benzoylated ester, which enhances its chromatographic properties and detectability.

Gas chromatography (GC) can also be used for chiral separations, often requiring derivatization of the analyte to increase its volatility.

Table 3: Representative Chiral HPLC Method for the Analysis of a Derivative

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (S)-enantiomer | t_R(S) |

| Retention Time (R)-enantiomer | t_R(R) |

Note: This table represents a typical method for the chiral separation of a related chiral carboxylic acid. The retention times (t_R) for the (S) and (R) enantiomers would be determined experimentally, with the goal of achieving baseline separation.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.

For a chiral molecule like this compound, obtaining a suitable single crystal allows for the unambiguous assignment of the (S) configuration at the chiral center. This is achieved through the analysis of anomalous dispersion effects, particularly when using copper radiation. The Flack parameter, derived from the crystallographic data, is a critical value for confirming the absolute structure; a value close to zero for a given enantiomer confirms that its absolute configuration has been correctly assigned.

The crystal structure of the closely related L-azetidine-2-carboxylic acid (the (S)-enantiomer) has been determined, providing a solid reference for the stereochemistry of this class of compounds. acs.org The crystallographic data provides precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Table 4: Representative Crystallographic Data for a Chiral Amino Acid Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 7.45 |

| c (Å) | 13.21 |

| α, β, γ (°) ** | 90, 90, 90 |

| Volume (ų) ** | 579.5 |

| Z | 4 |

| Flack Parameter | 0.05(7) |

Note: This table contains representative data for a small chiral molecule crystallizing in a common chiral space group. The Flack parameter close to zero confirms the correct assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chirality Confirmation

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the stereochemistry of chiral molecules in solution. These methods measure the differential absorption of left and right circularly polarized light.

VCD measures the differential absorption in the infrared region, corresponding to vibrational transitions. The VCD spectrum of a chiral molecule is highly sensitive to its absolute configuration and conformation in solution. By comparing the experimentally measured VCD spectrum with the spectrum calculated using quantum chemical methods (like Density Functional Theory, DFT), the absolute configuration can be determined. rsc.orgnih.gov This technique has been successfully applied to determine the absolute configuration of cyclic amino acids and peptides. uit.no

ECD operates in the UV-visible region, measuring the differential absorption associated with electronic transitions. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the chiral environment around the chromophores in the molecule. Similar to VCD, comparison with theoretically calculated ECD spectra allows for the assignment of the absolute configuration.

For this compound, the carboxylic acid group and the n→σ* transitions of the nitrogen atom are expected to give rise to characteristic signals in the ECD and VCD spectra. The sign of these signals would be opposite to that of its (R)-enantiomer.

Table 5: Conceptual Correlation of Chiroptical Data with Absolute Configuration

| Technique | Spectral Region | Observed Signal | Correlation with (S)-configuration |

| ECD | 200-250 nm | Cotton Effect (n→π* of COOH) | e.g., Positive Cotton Effect |

| VCD | 1600-1800 cm⁻¹ | C=O stretch | e.g., Positive Bisignate Couplet |

| VCD | 2800-3000 cm⁻¹ | C-H stretches | Complex pattern characteristic of (S)-enantiomer |

Note: This table is conceptual. The actual sign of the Cotton effects and VCD bands would need to be determined by experimental measurement and comparison with theoretical calculations for this compound.

Biological and Biochemical Interaction Studies of S 2 Azetidin 1 Yl Propanoic Acid Non Clinical Focus

Identification and Characterization of Molecular Targets (In Vitro)

The in vitro identification and characterization of molecular targets for novel chemical entities are foundational steps in drug discovery and chemical biology. For the compound (S)-2-(azetidin-1-yl)propanoic acid, a comprehensive understanding of its interactions with biological macromolecules is crucial to elucidating its potential pharmacological profile. This section will detail the methodologies and potential findings from enzyme inhibition/activation profiling, receptor binding assays, and protein-ligand interaction studies.

Enzyme Inhibition/Activation Profiling

While direct enzymatic inhibition or activation data for this compound is not extensively available in the public domain, studies on structurally related azetidine-containing compounds provide insights into its potential enzymatic targets. The constrained, four-membered azetidine (B1206935) ring can confer unique conformational properties that may favor binding to the active or allosteric sites of various enzymes.

Azetidine-2-carboxylic acid, a natural amino acid analogue, is known to be an inhibitor of proline-utilizing enzymes by acting as a proline mimic. Given the structural similarity, it is plausible that this compound could be investigated for its effects on enzymes involved in proline metabolism.

Furthermore, derivatives of azetidin-2-one (B1220530) have been synthesized and evaluated as inhibitors of human fatty acid amide hydrolase (hFAAH) and monoacylglycerol lipase (B570770) (hMAGL), enzymes involved in the endocannabinoid system. nih.gov Although the core scaffold is an azetidin-2-one (a β-lactam) rather than a simple azetidine, these findings highlight the potential for the azetidine motif to be incorporated into enzyme inhibitors. A hypothetical screening of this compound against a panel of hydrolases and transferases could reveal specific inhibitory activities.

A summary of potential enzyme classes for investigation is presented below:

| Enzyme Class | Rationale for Investigation | Potential Effect |

| Proline-specific enzymes | Structural analogy to proline | Inhibition |

| Hydrolases (e.g., FAAH) | Precedent from related azetidinone structures | Inhibition |

| Aminoacyl-tRNA synthetases | Mimicry of natural amino acids | Inhibition |

Receptor Binding Assays (e.g., GPCRs, Ion Channels)

Receptor binding assays are essential for identifying interactions with cell surface and intracellular receptors. The propanoic acid moiety of this compound suggests that it could interact with receptors that recognize small carboxylic acids or amino acids.

For instance, the Free Fatty Acid 1 Receptor (FFA1R or GPR40), a G-protein coupled receptor (GPCR), is activated by medium to long-chain fatty acids and has been a target for the development of therapeutics for type 2 diabetes. nih.gov While this compound is a much smaller molecule, its carboxylic acid group is a key feature for interaction with such receptors. Radioligand binding assays using membranes from cells expressing FFA1R could determine if the compound displaces a known radiolabeled ligand.

Similarly, ionotropic glutamate (B1630785) receptors, such as the AMPA and kainate receptors, bind to amino acid neurotransmitters. nih.gov Although this compound is not a canonical amino acid, its structural features could allow for binding to the ligand-binding domains of these or other amino acid receptors. A comprehensive receptor screening panel would be necessary to identify any specific interactions.

Protein-Ligand Interaction Studies

To understand the precise molecular interactions between this compound and any identified protein targets, biophysical techniques are employed. Methods such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling can provide detailed atomic-level information. nih.govnih.gov

Should a target enzyme or receptor be identified, co-crystallization of the protein with this compound could reveal the binding mode, including key hydrogen bonds, ionic interactions, and hydrophobic contacts. For example, the carboxylate group would be expected to form salt bridges with positively charged residues like arginine or lysine (B10760008) in a binding pocket, while the azetidine ring could engage in van der Waals interactions or hydrogen bonds. researchgate.net

Molecular dynamics (MD) simulations could further be used to explore the conformational dynamics of the protein-ligand complex, providing insights into the stability of the interaction and the role of solvent molecules. researchgate.net

Mechanistic Elucidation of Biological Actions at the Cellular Level (In Vitro Models)

Investigating the effects of this compound in cellular models is the next step to understanding its biological activity. Based on the potential molecular targets identified, specific cell-based assays can be designed.

For example, if the compound is found to inhibit an enzyme essential for cell proliferation, its anti-proliferative effects could be assessed in cancer cell lines. Studies on other azetidine derivatives, specifically azetidin-2-ones, have demonstrated anti-proliferative activity in breast cancer cells by disrupting tubulin polymerization. nih.gov While a different chemical class, this precedent suggests that the azetidine scaffold can be a component of molecules with cytotoxic effects. A potential study could involve treating various cell lines with this compound and measuring cell viability, cell cycle progression, and apoptosis.

If the compound is found to bind to a GPCR like FFA1R, downstream signaling events such as calcium mobilization or changes in cyclic AMP (cAMP) levels could be measured in cells expressing the receptor. nih.gov Similarly, if it interacts with an ion channel, patch-clamp electrophysiology could be used to determine if it acts as a blocker or modulator of ion flow.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

Understanding how modifications to the chemical structure of this compound affect its biological activity (SAR) and physicochemical properties (SPR) is a critical part of its evaluation.

Systematic Modification of the Azetidine Ring

The azetidine ring of this compound is a key structural feature that can be systematically modified to probe its role in biological activity. The ring's strain and conformational rigidity can be altered by introducing substituents at the 2, 3, or 4-positions. rsc.org

A systematic SAR study could involve the synthesis and evaluation of analogues with modifications to the azetidine ring. For example, introducing small alkyl or hydroxyl groups at the 3-position could explore the steric and electronic requirements of the binding pocket of a target protein. The synthesis of such derivatives often involves multi-step sequences starting from commercially available azetidine precursors. researchgate.net

The table below outlines a hypothetical SAR study based on modifications of the azetidine ring:

| Analogue Structure | Modification | Rationale |

| (S)-2-(3-hydroxyazetidin-1-yl)propanoic acid | Introduction of a hydroxyl group | Probe for hydrogen bonding interactions |

| (S)-2-(3-methylazetidin-1-yl)propanoic acid | Introduction of a small alkyl group | Explore steric tolerance |

| (S)-2-(3,3-dimethylazetidin-1-yl)propanoic acid | Gem-dimethyl substitution | Alter ring conformation and lipophilicity |

| (S)-2-(2-methylazetidin-1-yl)propanoic acid | Substitution adjacent to the nitrogen | Investigate impact on nitrogen basicity and steric hindrance |

By systematically synthesizing and testing such analogues, a detailed understanding of the structural requirements for activity can be developed, guiding the design of more potent and selective compounds.

Derivatization of the Propanoic Acid Side Chain

The propanoic acid side chain of this compound offers a versatile handle for chemical modification to explore structure-activity relationships. While specific derivatization studies on this exact molecule are not extensively documented in publicly available literature, the principles of modifying similar carboxylic acid-containing compounds are well-established.

Derivatization strategies would typically involve transformations of the carboxylic acid moiety, such as:

Amide Formation: Coupling of the carboxylic acid with a diverse range of amines to generate a library of amides. This introduces various substituents that can probe interactions with biological targets.

Esterification: Reaction with different alcohols to form esters, which can act as prodrugs or alter the pharmacokinetic profile of the parent compound.

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, providing a new point for further functionalization, such as etherification or oxidation to an aldehyde.

Bioisosteric Replacement: The carboxylic acid could be replaced with known bioisosteres, such as tetrazoles or hydroxamic acids, to modulate acidity and binding interactions.

The synthesis of various azetidine-based scaffolds has been a focus of research to generate libraries of lead-like compounds for drug discovery. nih.gov For instance, the synthesis of azetidin-2-ones (β-lactams) often involves the reaction of an imine with a ketene (B1206846) derived from a carboxylic acid derivative, highlighting the reactivity of the acyl group. mdpi.comresearchgate.net While structurally different, these synthetic approaches underscore the chemical tractability of the propanoic acid side chain for creating diverse analogues.

Impact of Stereochemistry on Molecular Recognition

Stereochemistry is a critical determinant of biological activity, as molecular recognition processes in biological systems are inherently three-dimensional. For this compound, the stereocenter at the C2 position of the propanoic acid moiety is expected to play a pivotal role in its interactions with biological macromolecules.

The "(S)" configuration dictates a specific spatial arrangement of the methyl and carboxyl groups relative to the azetidine ring. This defined geometry will govern how the molecule fits into a binding site of a protein or enzyme. Chiral recognition is a fundamental principle in pharmacology, where one enantiomer of a drug often exhibits significantly higher affinity and/or efficacy than its counterpart.

While direct studies on the stereoselectivity of this compound are limited, the importance of stereochemistry in related azetidine-containing compounds is well-documented. For example, in the synthesis of azetidin-2-ones, controlling the stereochemistry is crucial for their biological activity. researchgate.netnih.gov The synthesis of chiral azetidin-3-ones has also been a subject of interest, emphasizing the need for stereoselective methods to access specific enantiomers for biological evaluation. nih.gov Furthermore, enantioselective synthesis of spirocyclic nitrogen-containing heterocycles, including those with azetidine cores, has been achieved, underscoring the ability of biological systems to differentiate between stereoisomers. acs.org

The proline analogue, azetidine-2-carboxylic acid (Aze), also highlights the importance of stereochemistry. The specific stereoconfiguration of Aze influences its ability to be incorporated into peptides and proteins, potentially leading to toxic effects by disrupting protein structure. wikipedia.org This underscores the principle that the precise three-dimensional structure of small molecules like this compound is paramount for their molecular recognition and subsequent biological effects.

Computational and Molecular Modeling Approaches

In the absence of extensive empirical data, computational and molecular modeling techniques provide valuable insights into the potential biological and biochemical interactions of this compound.

Ligand Docking and Molecular Dynamics Simulations

Ligand docking and molecular dynamics (MD) simulations are powerful computational tools to predict and analyze the binding of a small molecule to a protein target. medwinpublishers.com For this compound, these methods could be employed to:

Identify Potential Protein Targets: By docking the compound into the binding sites of various proteins, potential biological targets could be identified.

Predict Binding Poses: Docking algorithms can predict the most favorable binding orientation of the molecule within a target's active site, revealing key intermolecular interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

Assess Binding Affinity: Scoring functions associated with docking programs provide an estimate of the binding affinity, helping to rank potential targets.

MD simulations can further refine the understanding of the ligand-protein complex by simulating its dynamic behavior over time. This can reveal:

Stability of the Binding Pose: MD simulations can assess the stability of the docked pose, providing confidence in the predicted binding mode.

Conformational Changes: These simulations can show how the protein and ligand adapt to each other upon binding.

Solvent Effects: The role of water molecules in mediating the interaction can be explicitly modeled.

Studies on the related compound, azetidine-2-carboxylic acid (Aze), have utilized MD simulations to understand its conformational preferences and its effects on peptide structure. nih.gov These simulations have shown that Aze has a higher propensity to induce turns in peptide chains compared to proline. nih.gov Similar computational approaches could be applied to this compound to understand its interaction with potential biological partners.

A hypothetical docking study of this compound into a generic enzyme active site might reveal the interactions summarized in the table below.

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Residue in Protein |

| Hydrogen Bond | Carboxylic acid (donor and acceptor) | Serine, Threonine, Asparagine, Glutamine |

| Ionic Interaction | Carboxylate (anion) | Arginine, Lysine (cationic side chains) |

| Hydrophobic Interaction | Azetidine ring, methyl group | Leucine, Isoleucine, Valine, Phenylalanine |

This table is a hypothetical representation of potential interactions and is not based on experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. medwinpublishers.com While a specific QSAR model for this compound is not available, the principles of QSAR could be applied to a library of its derivatives.

A QSAR study would typically involve:

Data Set Preparation: Synthesizing a series of derivatives of this compound with variations in the propanoic acid side chain or substitutions on the azetidine ring.

Biological Testing: Evaluating the biological activity of these compounds in a relevant assay.

Descriptor Calculation: Calculating a set of molecular descriptors for each compound that quantify its physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters).

Model Development: Using statistical methods to build a regression or classification model that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power of the model using an external set of compounds.

Such a QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. Computational modeling has been successfully used to guide the synthesis of azetidine-containing compounds, demonstrating the utility of these in silico approaches. mit.edu

Conformational Analysis and Energetic Profiles

The biological activity of a flexible molecule like this compound is dependent on the conformation it adopts when binding to its target. Conformational analysis aims to identify the low-energy, and therefore most probable, three-dimensional structures of a molecule.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to calculate the potential energy of the molecule as a function of its geometry. This allows for the generation of an energetic profile, or potential energy surface, which reveals the stable conformations and the energy barriers between them.

For this compound, key conformational variables include:

The puckering of the azetidine ring.

The torsion angles of the propanoic acid side chain relative to the azetidine ring.

A conformational analysis could reveal the preferred spatial arrangement of the functional groups, which is crucial for understanding its potential interactions with biological targets. The energetic profile would provide insights into the flexibility of the molecule and its ability to adopt different conformations to fit into various binding sites.

The table below presents a hypothetical comparison of the energetic properties of the azetidine ring in this compound compared to the pyrrolidine (B122466) ring in the analogous proline derivative.

| Property | Azetidine Ring | Pyrrolidine Ring |

| Ring Strain | Higher | Lower |

| Puckering Amplitude | Lower | Higher |

| Energy Barrier to Planarity | Higher | Lower |

This table is a hypothetical comparison based on the general properties of azetidine and pyrrolidine rings and is not based on specific experimental data for the listed compounds.

Role of S 2 Azetidin 1 Yl Propanoic Acid As a Chiral Synthon in Complex Molecule Synthesis

Incorporation into Peptidomimetic Structures

The conformationally restricted nature of the azetidine (B1206935) ring makes it an attractive scaffold for the design of peptidomimetics. By replacing proteinogenic amino acids, such as proline, with azetidine-based residues, chemists can induce specific secondary structures, enhance metabolic stability, and modulate biological activity.

(S)-2-(azetidin-1-yl)propanoic acid, as an N-substituted α-amino acid analog, introduces a unique structural motif. While direct incorporation of this specific compound into peptide chains is not widely documented in publicly available literature, the use of closely related azetidine carboxylic acids is well-established. For instance, L-azetidine-2-carboxylic acid, the lower homolog of L-proline, has been shown to be incorporated into proteins in place of proline. wikipedia.orgmedchemexpress.comambeed.com This substitution can have significant impacts on protein structure and function due to the smaller, more constrained four-membered ring. wikipedia.orgmedchemexpress.comambeed.com

The synthesis of peptides containing azetidine-2-carboxylic acid has been explored, highlighting its role as a proline mimic. nih.gov Furthermore, research into the diastereoselective α-alkylation of N-substituted azetidine-2-carboxylic acid esters demonstrates a pathway to more complex, functionalized building blocks for peptidomimetic assembly. rsc.org These studies underscore the potential of N-substituted azetidines, including this compound, to serve as tools for creating novel peptide analogs with tailored properties. The rigidity of the azetidine ring can enforce specific torsion angles in the peptide backbone, influencing folding and interaction with biological targets. rsc.org

Utilization in the Synthesis of Heterocyclic Scaffolds

The inherent ring strain of the azetidine core makes it a reactive intermediate that can be leveraged for the synthesis of more complex heterocyclic systems. rsc.orgnih.govchemrxiv.org While specific examples detailing the use of this compound as a starting material for such transformations are not prevalent, the general strategies employed for other azetidine derivatives are informative.

Synthetic methodologies have been developed to construct a diverse array of fused, bridged, and spirocyclic scaffolds from azetidine precursors. rsc.orgnih.govchemrxiv.org These transformations often involve the activation of the azetidine nitrogen, followed by ring-opening or rearrangement reactions. The propanoic acid side chain of this compound offers an additional functional group that could participate in intramolecular cyclizations. For example, the carboxylic acid could be activated and reacted with a substituent on the azetidine ring or with an external reagent to form a new fused heterocyclic system. The synthesis of 2-azetidinones (β-lactams) via cycloaddition reactions is a well-established field, and the azetidine nitrogen of the target compound could potentially participate in similar transformations to yield novel bicyclic structures. mdpi.com The development of methods for the synthesis of functionalized azetidines continues to be an active area of research, with potential applications in medicinal chemistry and materials science. nih.govdntb.gov.ua

Development of Chiral Catalysts and Ligands based on the Azetidine Framework

The rigid, stereodefined structure of this compound makes it an attractive candidate for the development of chiral ligands and organocatalysts for asymmetric synthesis. The azetidine ring can serve as a scaffold to position catalytic groups in a well-defined spatial arrangement, thereby enabling high levels of stereocontrol in chemical reactions.

Research has demonstrated the effectiveness of chiral azetidine-derived ligands and organocatalysts in a variety of asymmetric transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. researchgate.netresearchgate.net For example, N-substituted azetidinyl(diphenylmethyl)methanols have been successfully employed as chiral catalysts for the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net In these systems, the azetidine core provides a rigid backbone that enhances the control of the catalytic pocket, leading to high enantioselectivity. rsc.org

While direct applications of this compound as a chiral catalyst or ligand are not extensively reported, its structure contains the necessary elements for such development. The chiral center at the α-carbon of the propanoic acid, combined with the stereochemistry of the azetidine ring, could be exploited to create novel bidentate or tridentate ligands for metal-catalyzed reactions. The carboxylic acid functionality could also be modified to introduce other coordinating groups, further expanding the potential catalytic applications.

Application in Natural Product Synthesis as a Stereodefined Building Block

The use of small, stereochemically defined building blocks is a cornerstone of modern natural product synthesis. The unique structural features of this compound make it a potentially valuable synthon for the construction of complex natural products containing the azetidine motif.

A clear demonstration of the utility of the azetidine core in this context is the multigram-scale synthesis of L-azetidine-2-carboxylic acid from L-aspartic acid, and its subsequent use in the total synthesis of the natural product nicotianamine. clockss.org This work highlights the feasibility of incorporating the strained four-membered ring into larger, biologically active molecules. The synthesis of optically active azetidine-2-carboxylic acid has been a subject of interest, with methods developed to produce both enantiomers in practical quantities. nih.gov

Although the direct use of this compound in a completed natural product synthesis is not widely reported, its structural features suggest its potential as a precursor. The biosynthesis of azetidine-2-carboxylic acid has been studied, and it is known to be a component of some natural products. wikipedia.orgnih.gov The development of synthetic routes to functionalized azetidines, such as the target compound, provides the tools for chemists to explore the synthesis of novel analogs of these natural products, potentially leading to new therapeutic agents.

Future Research Directions and Unexplored Avenues for S 2 Azetidin 1 Yl Propanoic Acid

Novel Synthetic Strategies for Enhanced Sustainability and Efficiency

The development of environmentally friendly and efficient methods for synthesizing (S)-2-(azetidin-1-yl)propanoic acid and its derivatives is a key area for future research. Current synthetic routes for azetidines can be resource-intensive. researchgate.net Future strategies will likely focus on the principles of green chemistry to minimize waste and energy consumption.

One promising direction is the exploration of post-Ugi cyclization approaches, which could offer a transition metal-free pathway to azetidine (B1206935) derivatives. researchgate.net Additionally, the development of novel catalytic systems, potentially utilizing earth-abundant metals, could provide more sustainable alternatives to current methods that may rely on precious metal catalysts. organic-chemistry.org Researchers are also investigating intramolecular amination of unactivated C-H bonds as a means to construct the azetidine ring, a method that promises high efficiency and selectivity. organic-chemistry.org The application of microwave-assisted organic synthesis could also significantly reduce reaction times and improve yields, contributing to more sustainable practices. organic-chemistry.org

| Synthetic Approach | Potential Advantages |

| Post-Ugi Cyclization | Transition metal-free, potentially milder reaction conditions. researchgate.net |

| Novel Catalytic Systems | Use of earth-abundant metals, reduced environmental impact. organic-chemistry.org |

| Intramolecular C-H Amination | High efficiency and selectivity in ring formation. organic-chemistry.org |

| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency. organic-chemistry.org |

Discovery of New Biological Targets and Pathways

While the biological activities of some azetidine-containing compounds are known, the specific biological targets and pathways of this compound remain largely uncharted territory. jmchemsci.commdpi.com Future research will be directed towards elucidating its mechanism of action and identifying novel protein interactions.

A primary focus will be to screen the compound against a wide array of biological targets to uncover new therapeutic possibilities. Azetidin-2-one (B1220530) derivatives have shown a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. jmchemsci.com Investigating whether this compound shares these properties or possesses unique bioactivities is a critical next step. Techniques such as affinity chromatography and proteomics can be employed to identify binding partners and shed light on the signaling pathways modulated by the compound. Understanding these interactions at a molecular level is crucial for its potential development as a therapeutic agent. researchgate.net

Exploration of Advanced Computational Design for Rational Derivatization

Computational chemistry offers powerful tools for the rational design of novel derivatives of this compound with enhanced biological activity and optimized pharmacokinetic properties. Techniques like molecular docking and molecular dynamics simulations can predict how modifications to the core structure will affect binding to specific biological targets. nih.gov

By creating virtual libraries of derivatives and simulating their interactions with known or newly discovered protein targets, researchers can prioritize the synthesis of compounds with the highest potential for success. This in silico approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov For instance, computational models could be used to design derivatives with improved cell permeability, a common challenge for polar molecules like amino acids. researchgate.net

Development of High-Throughput Screening Methodologies for Mechanistic Studies

To efficiently explore the biological potential of this compound and its derivatives, the development of robust high-throughput screening (HTS) assays is essential. azolifesciences.com HTS allows for the rapid testing of large numbers of compounds against specific biological targets or in cell-based models of disease. azolifesciences.comnih.gov

Future research will involve the creation of tailored HTS platforms to investigate the compound's effects on various cellular processes. youtube.com This could include assays to measure enzyme inhibition, receptor binding, or changes in gene expression. azolifesciences.comnih.gov The data generated from these screens can provide valuable insights into the compound's mechanism of action and help to identify promising lead candidates for further development. azolifesciences.com Automation and miniaturization are key aspects of modern HTS, enabling the screening of vast compound libraries in a cost-effective and time-efficient manner. youtube.com

Integration with Emerging Technologies in Chemical Biology Research

The field of chemical biology is constantly evolving, with new technologies offering unprecedented opportunities to study the function of small molecules in biological systems. Integrating this compound research with these emerging technologies will be crucial for unlocking its full potential.

For example, the use of chemoproteomics can help to identify the direct protein targets of the compound within a complex cellular environment. Furthermore, advanced imaging techniques, such as super-resolution microscopy, could be used to visualize the subcellular localization of fluorescently tagged derivatives of this compound, providing spatial and temporal information about its mechanism of action. The convergence of chemistry, biology, and technology will undoubtedly pave the way for exciting new discoveries related to this unique azetidine derivative.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-(azetidin-1-yl)propanoic acid, and how can reaction conditions be adjusted to improve yield and purity?

- Methodological Answer : Multi-step organic synthesis is typically employed, starting with chiral azetidine precursors. Key steps include nucleophilic substitution (azetidine ring formation) and carboxylation under controlled pH. Reaction optimization involves:

- Temperature modulation (0–25°C for carboxylation stability) .

- Solvent selection (e.g., THF for azetidine activation, DMF for coupling reactions) .

- Catalysts such as Pd/C for hydrogenation or chiral auxiliaries for enantiomeric purity .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Azetidine activation | THF, -10°C | 65–75% | ≥90% |

| Carboxylation | KMnO₄, pH 8.5 | 50–60% | 85–92% |

| Purification | Column chromatography | — | ≥95% |

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and functional group integrity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm azetidine ring protons (δ 3.2–3.8 ppm) and carboxylic acid resonance (δ 170–175 ppm) .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak® AD-H) to validate enantiomeric excess (>98% for S-configuration) .

- FT-IR : Peaks at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad, COOH) .

Q. How does the azetidine ring influence the compound’s hydrogen bonding capacity and solubility in aqueous versus organic solvents?

- Methodological Answer :

- The azetidine’s strained 4-membered ring enhances hydrogen bonding via its secondary amine (NH) group, improving solubility in polar solvents (e.g., water: ~15 mg/mL at pH 7.4) .

- In non-polar solvents (e.g., dichloromethane), solubility decreases (<2 mg/mL) due to reduced ionic interactions.

- Experimental Validation : Use shake-flask method with UV-Vis quantification across solvents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different assay systems?

- Methodological Answer :

- Assay Standardization : Compare IC₅₀ values under identical conditions (pH, temperature, buffer composition). For example, COX-1 inhibition varies by ±20% between Tris-HCl and phosphate buffers .

- Structural Confirmation : Verify batch purity via LC-MS to rule out degradation products .

- Control Experiments : Include positive controls (e.g., ibuprofen for COX assays) and validate receptor binding using SPR (surface plasmon resonance) .

Q. What computational strategies are recommended to model the interaction between this compound and its putative enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with flexible azetidine ring sampling to account for conformational changes .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2.0 Å for COX-1 active site) .

- Free Energy Calculations : Apply MM-PBSA to quantify contributions of hydrogen bonds (azetidine NH → Glu524 in COX-1) .

Q. What experimental approaches are required to characterize the metabolic stability and potential prodrug conversion pathways of this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Half-life (t₁/₂) <30 min suggests rapid hepatic clearance .

- Prodrug Design : Introduce ester prodrug moieties (e.g., pentafluoroethyl ester) to enhance membrane permeability. Hydrolysis kinetics can be tracked using ¹⁹F NMR .

- In Vivo PK Studies : Administer radiolabeled compound (³H or ¹⁴C) and quantify biodistribution via scintillation counting .

Key Notes for Experimental Design

- Contradiction Analysis : When comparing data across studies, account for differences in salt forms (free acid vs. sodium salt), which alter solubility and bioavailability .

- Advanced Purification : For enantiomeric resolution, consider simulated moving bed (SMB) chromatography for >99% chiral purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.